
Propanesulfonanilide, 4'-(9-acridinylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanesulfonanilide, 4’-(9-acridinylamino)- is a chemical compound known for its potential antitumor properties. It is a derivative of acridine, a compound that has been extensively studied for its medicinal properties, particularly in cancer research . The compound is characterized by the presence of an acridine moiety attached to a sulfonanilide group, which contributes to its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanesulfonanilide, 4’-(9-acridinylamino)- typically involves the reaction of 9-aminoacridine with a sulfonanilide derivative. One common method involves the use of methanesulfonanilide as a starting material, which is then reacted with 9-aminoacridine under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like palladium complexes to facilitate the coupling and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Propanesulfonanilide, 4’-(9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the acridine moiety, potentially altering its biological activity.
Substitution: Substitution reactions, particularly on the acridine ring, can lead to the formation of new compounds with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acridine N-oxides, while substitution reactions can produce a range of acridine derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Propanesulfonanilide, 4’-(9-acridinylamino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription . The compound targets specific molecular pathways involved in cell proliferation, leading to the inhibition of cancer cell growth . Additionally, it can interact with various enzymes and proteins, further contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonanilide derivatives: These compounds share a similar sulfonanilide structure but may have different substituents on the acridine ring.
Acridine derivatives: Compounds like acridine orange and acriflavine have similar acridine moieties but differ in their functional groups and biological activities.
Uniqueness
Propanesulfonanilide, 4’-(9-acridinylamino)- is unique due to its specific combination of an acridine moiety with a sulfonanilide group. This structure imparts distinct biological properties, particularly its potent antitumor activity . The presence of electron-donor substituents on the sulfonanilide ring enhances its activity, making it more effective compared to other similar compounds .
Propiedades
Número CAS |
53221-88-8 |
|---|---|
Fórmula molecular |
C22H21N3O2S |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
N-[4-(acridin-9-ylamino)phenyl]propane-1-sulfonamide |
InChI |
InChI=1S/C22H21N3O2S/c1-2-15-28(26,27)25-17-13-11-16(12-14-17)23-22-18-7-3-5-9-20(18)24-21-10-6-4-8-19(21)22/h3-14,25H,2,15H2,1H3,(H,23,24) |
Clave InChI |
SCVDOAPVVHAFGJ-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


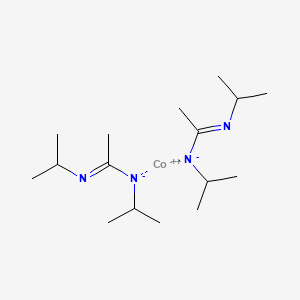
![1-[2-[[2-[[2-[[2-[2,5-Dioxo-3-(tetracosenyl)-1-pyrrolidinyl]ethyl]amino]ethyl]amino]ethyl]amino]ethyl]-3-(octadecenyl)pyrrolidine-2,5-dione](/img/structure/B13794056.png)
![tetrasodium;5-[[4-[[(E)-4-[4-[(E)-2-[4-[4-[[2-carboxylato-4-(methylsulfamoyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-4-oxobut-2-enoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13794060.png)

![1h-Imidazo[1,2-a]benzimidazole-2,3-dione](/img/structure/B13794072.png)
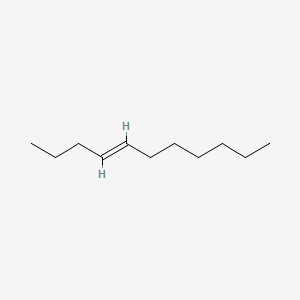

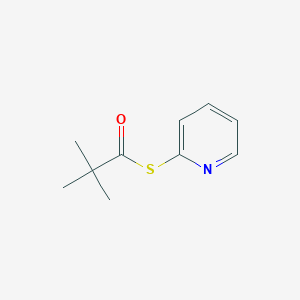
![2-Amino-5-[(dimethylamino)methyl]benzoic acid](/img/structure/B13794107.png)
![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
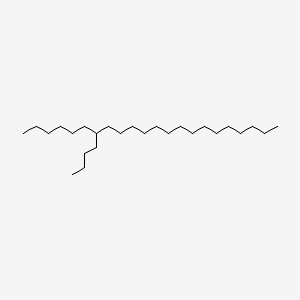
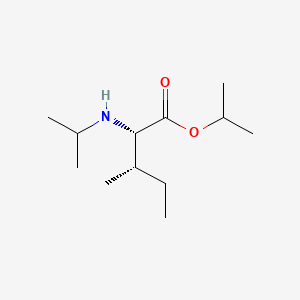
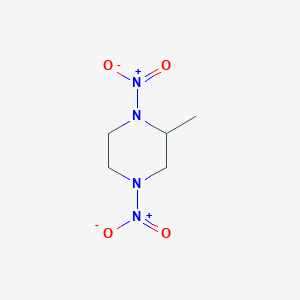
![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
